molecular formula C19H18N6O B2641487 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892774-52-6

1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2641487
CAS No.: 892774-52-6
M. Wt: 346.394
InChI Key: HDISIIQSRBLGIL-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted at the 1-position with a 3,5-dimethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent. Its molecular formula is C₁₉H₁₈N₆O (calculated based on structural analogs in ), with a molecular weight of 354.39 g/mol .

The 3,5-dimethylphenyl group contributes steric bulk and lipophilicity, while the 1,2,4-oxadiazole moiety offers metabolic stability and π-π stacking capabilities. This structural duality positions the compound as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-11-4-6-14(7-5-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-9-12(2)8-13(3)10-15/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDISIIQSRBLGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C20H22N6OC_{20}H_{22}N_{6}O and a molecular weight of approximately 366.43 g/mol. Its structure includes a triazole ring fused with an oxadiazole unit, which contributes to its biological activity.

Property Value
Molecular FormulaC20H22N6O
Molecular Weight366.43 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activities of compounds containing triazole and oxadiazole structures have been extensively studied. Notably, they exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Recent studies highlight the anticancer potential of oxadiazole derivatives. These compounds have shown effectiveness against various cancer cell lines by targeting specific enzymes involved in cancer progression:

  • Mechanisms of Action : The oxadiazole moiety can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC) , which play critical roles in DNA synthesis and chromatin remodeling respectively .
  • Case Studies : A study demonstrated that derivatives of oxadiazoles exhibited IC50 values ranging from 10 to 100 µM against several cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MCF-7 (breast) cells .

Antimicrobial Activity

The triazole and oxadiazole frameworks are also associated with antimicrobial properties:

  • Efficacy Against Pathogens : Compounds with these structures have been effective against both bacterial and fungal strains. For instance, one derivative displayed significant inhibition against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

Research indicates that compounds like the one can modulate inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications on the phenyl rings or the nitrogenous heterocycles can significantly alter its potency:

  • Substituent Effects : The presence of methyl groups on the phenyl rings enhances lipophilicity, which may improve cellular uptake and bioactivity .

Research Findings

Recent literature reviews emphasize the importance of the oxadiazole scaffold in drug design:

  • Diverse Biological Activities : A comprehensive review indicated that numerous oxadiazole derivatives exhibit activities ranging from anticancer to anti-Alzheimer effects .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole and triazole scaffolds. The 1,3,4-oxadiazole derivatives have been extensively researched for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types:

  • Mechanism of Action : The oxadiazole derivatives often act by inhibiting key enzymes involved in cancer cell metabolism or by interfering with signaling pathways that promote tumor growth. For instance, compounds similar to the target compound have shown effectiveness against breast cancer cell lines (e.g., MCF-7) by inhibiting thymidine phosphorylase activity .
  • Case Studies :
    • A study by Taha et al. synthesized novel oxadiazole derivatives that exhibited significant inhibition against cancer cell lines with IC50 values lower than standard chemotherapy agents .
    • Another investigation demonstrated that specific oxadiazole derivatives could inhibit histone deacetylase (HDAC) activity, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The incorporation of oxadiazole and triazole rings has been linked to enhanced antibacterial and antifungal activities:

  • Research Findings : Various studies have reported that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, the compound may have potential applications in treating other conditions:

  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.
  • Antidiabetic Effects : Certain studies suggest that oxadiazole-containing compounds may enhance insulin sensitivity or inhibit glucose absorption .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
Anticancer1,3,4-OxadiazolesInhibition of thymidine phosphorylase
AntimicrobialTriazole and Oxadiazole DerivativesDisruption of cell membranes
Anti-inflammatoryVarious OxadiazolesModulation of cytokine production
AntidiabeticOxadiazole DerivativesEnhancement of insulin sensitivity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally similar analogs from the literature:

Compound Name Substituents on Triazole Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3,5-Dimethylphenyl 4-Methylphenyl C₁₉H₁₈N₆O 354.39 High lipophilicity, potential bioactivity
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine 4-Ethoxyphenyl 4-Methoxyphenyl C₂₀H₂₀N₆O₂ 400.42 Enhanced solubility (ethoxy/methoxy groups)
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine 3-Trifluoromethylphenyl 4-Methylphenyl C₁₈H₁₃F₃N₆O 386.34 Increased metabolic stability (CF₃ group)
1-(3,5-Dimethylphenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine 3,5-Dimethylphenyl 4-Ethoxyphenyl C₂₀H₂₀N₆O₂ 400.42 Screening compound for drug discovery
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (target compound) offers moderate lipophilicity, while the 4-methoxyphenyl () enhances solubility via hydrogen bonding .
  • Steric Effects :
    • The 3,5-dimethylphenyl substituent (target and ) introduces steric hindrance, which may influence binding pocket accessibility .
  • Synthetic Flexibility :
    • Analogs in and highlight the use of Buchwald–Hartwig amination for introducing aryl groups to the triazole core, a method applicable to the target compound .

Pharmacological and Physicochemical Properties

  • Lipophilicity :
    • The target compound’s ClogP (estimated) is ~3.5, lower than the trifluoromethyl analog (~4.2, ) but higher than the ethoxy/methoxy derivatives (~2.8–3.0, and ).
  • Metabolic Stability :
    • The 1,2,4-oxadiazole ring in all analogs resists enzymatic degradation, but the trifluoromethyl group () further prolongs half-life .
  • Crystallographic Data :
    • Structural determination of analogs (e.g., ) employs SHELXL and ORTEP-III for refinement and visualization, methods applicable to the target compound .

Q & A

Basic Question: What are the most efficient synthetic routes for preparing 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

Answer:
The synthesis involves two key steps: (1) constructing the 1,2,4-oxadiazole ring and (2) coupling it to the triazole core.

  • Step 1: Oxadiazole Formation
    The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, 4-methylbenzamide oxime can react with activated esters (e.g., ethyl chlorooxalate) under reflux in ethanol, followed by dehydration with POCl₃ to yield 3-(4-methylphenyl)-1,2,4-oxadiazole .
  • Step 2: Triazole-Oxadiazole Coupling
    Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to link the oxadiazole to the triazole. A pre-synthesized alkyne-functionalized oxadiazole reacts with an azide derivative of 3,5-dimethylphenylamine under CuSO₄/NaAsc conditions in DMF at 60°C for 12 hours .
    Key Optimization:
    • Purity of intermediates (HPLC monitoring).
    • Catalyst loading (reduced to 5 mol% CuSO₄ to minimize side reactions).

Basic Question: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions. For example, the triazole C5-amine proton appears as a singlet at δ 5.8–6.2 ppm, while methyl groups on aryl rings show peaks at δ 2.2–2.5 ppm .
    • 2D NMR (HSQC, HMBC) resolves overlapping signals from the triazole and oxadiazole rings.
  • Single-Crystal X-Ray Diffraction (SCXRD):
    • Crystals grown via slow acetone evaporation reveal planar triazole-oxadiazole cores (mean deviation < 0.15 Å). Intramolecular C–H···N hydrogen bonds stabilize the structure (bond length: 2.6–2.8 Å) .
  • Infrared (IR) Spectroscopy:
    • N–H stretches (triazole amine) at 3350–3450 cm⁻¹ and C=N (oxadiazole) at 1600–1650 cm⁻¹ .

Basic Question: How is the compound screened for preliminary biological activity?

Answer:

  • Antimicrobial Assays:
    • MIC (Minimum Inhibitory Concentration): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Controls include ciprofloxacin and DMSO blanks .
    • Zone of Inhibition: Agar disc diffusion (20 µg/mL compound, 24-hour incubation).
  • Cytotoxicity Screening:
    • MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Question: How do computational studies (e.g., DFT) elucidate electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT):
    • B3LYP/6-311G(d,p) calculations reveal HOMO-LUMO energy gaps (~4.2 eV), indicating moderate reactivity. The triazole amine acts as an electron donor, while the oxadiazole is electron-deficient .
    • Molecular Electrostatic Potential (MEP):
      Negative potentials localize on oxadiazole N–O groups, suggesting nucleophilic attack sites.
  • Mulliken Charges:
    • The triazole C5-amine carries a partial negative charge (-0.32 e), supporting hydrogen-bonding interactions in biological targets .

Advanced Question: What role do intermolecular interactions play in crystal packing and stability?

Answer:
SCXRD reveals:

  • Intermolecular Hydrogen Bonds:
    • N–H···N between triazole amines (2.8–3.0 Å) form zigzag chains along the c-axis .
    • C–H···π interactions (3.3 Å) between methylphenyl groups stabilize 3D packing .
  • Thermodynamic Stability:
    • Lattice energy calculations (using Dmol³) show dominant van der Waals contributions (-45 kcal/mol) .

Advanced Question: How can structure-activity relationships (SAR) guide optimization for enhanced bioactivity?

Answer:

  • Substituent Effects:
    • Methyl Groups (3,5-dimethylphenyl): Increase lipophilicity (logP +0.5), enhancing membrane permeability .
    • 4-Methylphenyl (Oxadiazole): Electron-withdrawing effect stabilizes the oxadiazole ring, improving metabolic resistance .
  • Analog Synthesis:
    • Replace oxadiazole with 1,3,4-thiadiazole to test sulfur’s impact on antibacterial activity .
    • Introduce fluoro substituents on aryl rings to modulate H-bonding with target enzymes .

Advanced Question: What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

Answer:

  • Dynamic NMR (DNMR):
    • Variable-temperature ¹H NMR (298–373 K) identifies tautomeric equilibria (e.g., triazole NH vs. oxadiazole NH) via coalescence temperature analysis .
  • Solid-State NMR:
    • ¹⁵N CP-MAS NMR distinguishes protonated vs. non-protonated nitrogen sites in the triazole ring .
  • Time-Resolved IR:
    • Tracks conformational changes in solution (e.g., oxadiazole ring puckering) with femtosecond resolution .

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